molecular formula C8H8ClNO2 B12463249 3-Amino-2-chloro-4-methylbenzoic acid

3-Amino-2-chloro-4-methylbenzoic acid

Cat. No.: B12463249
M. Wt: 185.61 g/mol
InChI Key: DCIJXGBSLHCPOX-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-4-methylbenzoic acid typically involves the chlorination of 3-amino-4-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure regioselectivity, resulting in the chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors such as toluene derivatives. The process includes nitration, reduction, and subsequent chlorination steps, optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-chloro-4-methylbenzoic acid is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4-methylbenzoic acid largely depends on its functional groups. The amino group can form hydrogen bonds with biological targets, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-chloro-4-methylbenzoic acid is unique due to the presence of both amino and chloro groups, which provide a versatile platform for various chemical modifications and biological interactions. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .

Biological Activity

3-Amino-2-chloro-4-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its antibacterial properties, potential as a quorum sensing inhibitor, and molecular interactions.

Chemical Structure and Properties

The chemical formula of this compound is C8H8ClNO2C_8H_8ClNO_2. It features an amino group, a chlorine atom, and a methyl group attached to the benzoic acid backbone. The structural characteristics contribute to its biological activity, particularly in interactions with bacterial systems and cellular receptors.

Antibacterial Activity

Research has demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antibacterial activity. A study focusing on various benzoic acid derivatives revealed that certain compounds showed minimum inhibitory concentrations (MIC) ranging from 1 to 5 µg/mL against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound1 - 5Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to regulate gene expression in response to population density. Inhibition of QS can prevent biofilm formation and virulence factor expression. A study indicated that related compounds demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa PAO1 at concentrations of 2 mM and 3 mM, with the most effective compound showing a 67% inhibition rate at the higher concentration . This suggests that this compound could serve as a potential QS inhibitor.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, theoretical calculations indicated binding affinities with COVID-19 proteins in the range of -6.6 to -5.3 kcal/mol, suggesting potential antiviral activity . These findings underscore the compound's versatility in targeting different biological pathways.

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of various benzoic acid derivatives against common pathogens. The results highlighted that derivatives including this compound exhibited notable inhibition zones in agar diffusion tests, correlating with their MIC values .

Case Study 2: Quorum Sensing Inhibition
Another investigation focused on the impact of this compound on biofilm formation by Pseudomonas aeruginosa. The study utilized crystal violet staining to quantify biofilm biomass, revealing significant reductions in biofilm formation when treated with the compound at specified concentrations .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-2-chloro-4-methylbenzoic acid

InChI

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

DCIJXGBSLHCPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)N

Origin of Product

United States

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